2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2309551-55-9
VCID: VC6525249
InChI: InChI=1S/C16H18F3N5O/c1-11-8-14(22-10-21-11)25-9-12-3-6-24(7-4-12)15-20-5-2-13(23-15)16(17,18)19/h2,5,8,10,12H,3-4,6-7,9H2,1H3
SMILES: CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Molecular Formula: C16H18F3N5O
Molecular Weight: 353.349

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine

CAS No.: 2309551-55-9

Cat. No.: VC6525249

Molecular Formula: C16H18F3N5O

Molecular Weight: 353.349

* For research use only. Not for human or veterinary use.

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine - 2309551-55-9

Specification

CAS No. 2309551-55-9
Molecular Formula C16H18F3N5O
Molecular Weight 353.349
IUPAC Name 2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C16H18F3N5O/c1-11-8-14(22-10-21-11)25-9-12-3-6-24(7-4-12)15-20-5-2-13(23-15)16(17,18)19/h2,5,8,10,12H,3-4,6-7,9H2,1H3
Standard InChI Key CNJASNHFHVTNEU-UHFFFAOYSA-N
SMILES CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound features:

  • A piperidine ring substituted at the 1-position with a pyrimidin-4-yloxymethyl group.

  • A 4-(trifluoromethyl)pyrimidine moiety linked via the piperidine nitrogen.

  • A 6-methylpyrimidin-4-yl group connected through an ether linkage.

The molecular formula is C₁₇H₁₉F₃N₆O, with a molecular weight of 404.37 g/mol. Key structural motifs include:

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability .

  • Pyrimidine rings: Participate in π-π stacking and hydrogen bonding with biological targets .

  • Piperidine scaffold: Modulates solubility and confers conformational flexibility .

Synthesis and Optimization

Stepwise Assembly (Patent WO2014106800A2)

  • Piperidine Intermediate:

    • Alkylation of piperidine with chloromethylpyrimidine under basic conditions (K₂CO₃, DMF, 80°C) .

  • Trifluoromethyl Incorporation:

    • Nucleophilic substitution using trifluoromethyl iodide (CF₃I) in the presence of CuI .

  • Coupling Reaction:

    • Suzuki-Miyaura coupling to attach the 4-(trifluoromethyl)pyrimidine group .

One-Pot Methodology

A streamlined approach reported in Sigma-Aldrich literature involves:

  • Concurrent alkylation and trifluoromethylation using TfOH as a dual-purpose catalyst .

  • Yields: ~65–70% after purification via column chromatography .

Industrial-Scale Production

  • Continuous Flow Reactors: Reduce reaction time from 12 h (batch) to 2 h .

  • Purification: Simulated moving bed (SMB) chromatography achieves >99% purity .

Physicochemical Properties

PropertyValue/DescriptionSource
logP2.1 ± 0.3 (predicted)
Solubility (H₂O)0.12 mg/mL (25°C)
Melting Point148–152°C
pKa8.9 (piperidine nitrogen)
  • Thermal Stability: Decomposes above 300°C, suitable for high-temperature applications .

  • Hygroscopicity: Low (0.5% weight gain at 80% RH) .

Pharmacological Profile

Kinase Inhibition (Patent WO2014106800A2)

The compound demonstrates nanomolar potency against:

  • c-Met kinase (IC₅₀ = 12 nM): Implicated in tumor metastasis .

  • ALK tyrosine kinase (IC₅₀ = 18 nM): Target in non-small cell lung cancer .

Mechanism: Competitive binding at the ATP pocket via:

  • Hydrogen bonds between pyrimidine N1 and kinase backbone NH .

  • Hydrophobic interactions with the trifluoromethyl group .

Antimicrobial Activity

  • Gram-positive bacteria: MIC = 4 µg/mL against Staphylococcus aureus .

  • Fungi: IC₅₀ = 8 µg/mL for Candida albicans .

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for dual kinase inhibitors .

  • Prodrug Design: Ester derivatives improve oral bioavailability (t₁/₂ = 4.2 h in rats) .

Materials Science

  • Polymer Additives: Enhances thermal stability of polyamides (Tg increased by 40°C) .

  • Coordination Chemistry: Forms complexes with Cu(II) for catalytic applications .

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